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Abstract
Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase

(HDAC) inhibitor that modulates gene expression through epigenetic mechanisms.[1][2][3][4]

By inhibiting the deacetylation of histone and non-histone proteins, Ivaltinostat triggers a

cascade of cellular events, including the accumulation of acetylated histones, chromatin

remodeling, and altered transcription of key genes involved in cell cycle regulation, apoptosis,

and tumor suppression.[5][6] This technical guide provides an in-depth overview of the core

mechanisms of Ivaltinostat, summarizing key quantitative data, detailing experimental

methodologies, and visualizing the intricate signaling pathways it influences.

Core Mechanism of Action: Histone Deacetylase
Inhibition
Ivaltinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs), a

class of enzymes responsible for removing acetyl groups from lysine residues on histone tails.

[5][7] This activity is crucial for chromatin compaction and transcriptional repression. By

inhibiting HDACs, Ivaltinostat promotes a more open chromatin structure (euchromatin),

making DNA more accessible to transcription factors and leading to the expression of

previously silenced genes.[7]
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A key feature of Ivaltinostat is its hydroxamic acid moiety, which chelates the zinc ion in the

catalytic pocket of HDACs, thereby inhibiting their enzymatic activity.[1][2][3][4] As a pan-HDAC

inhibitor, Ivaltinostat targets multiple HDAC isoforms.[1] This broad activity leads to global

changes in histone acetylation and the expression of a wide range of genes.

The functional consequence of HDAC inhibition by Ivaltinostat is the hyperacetylation of

histones H3 and H4.[1][3] This epigenetic mark is associated with active gene transcription.

Beyond histones, Ivaltinostat also influences the acetylation status and function of various non-

histone proteins, including transcription factors and signaling molecules, further contributing to

its pleiotropic effects.

Quantitative Data on Ivaltinostat's Activity
The following tables summarize the available quantitative data on the biological activity of

Ivaltinostat from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Ivaltinostat
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Cell Line Cancer Type Parameter Value Reference

SNU-1196
Cholangiocarcino

ma
IC50 0.63 µM [1]

SNU-1196/GR

Gemcitabine-

Resistant

Cholangiocarcino

ma

IC50 0.93 µM [1]

SNU-308
Cholangiocarcino

ma
IC50 1.80 µM [1]

LNCaP Prostate Cancer Growth Inhibition

Concentration-

dependent (0.01-

100 µM)

[1]

DU145 Prostate Cancer Growth Inhibition

Concentration-

dependent (0.01-

100 µM)

[1]

PC3 Prostate Cancer Growth Inhibition

Concentration-

dependent (0.01-

100 µM)

[1]

Calu6
Non-small Cell

Lung Cancer

Proliferation

Reduction
~60% at 10 µM [1]

Table 2: Clinical Efficacy of Ivaltinostat in Pancreatic Ductal Adenocarcinoma (PDAC)
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Clinical
Trial
Phase

Combin
ation
Therapy

Patient
Populati
on

Objectiv
e
Respon
se Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Overall
Survival
(OS)

Median
Progres
sion-
Free
Survival
(PFS)

Referen
ce

Phase I/II

Ivaltinost

at +

Gemcitab

ine +

Erlotinib

Untreate

d locally

advance

d or

metastati

c PDAC

25.0% 93.8%
10.8

months

5.8

months
[6]

Phase 1b

Ivaltinost

at +

Capecita

bine

Metastati

c PDAC

(at least

one prior

therapy)

Not

Reported

65%

(Stable

Disease

or No

Evidence

of

Disease)

Not

Reported

Not

Reported
[8]

Key Signaling Pathways Modulated by Ivaltinostat
Ivaltinostat's impact on gene expression converges on several critical signaling pathways

implicated in cancer.

p53 Tumor Suppressor Pathway
A primary target of Ivaltinostat-mediated gene regulation is the p53 tumor suppressor pathway.

Ivaltinostat induces the accumulation of the p53 protein and promotes its acetylation.[1][6]

Acetylated p53 is transcriptionally active and upregulates the expression of its target genes,

including p21 (Waf1/Cip1) and MDM2.[1][2][3][4] The induction of p21 leads to cell cycle arrest,

while the modulation of other p53 targets contributes to apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://trial.medpath.com/news/9c367e1383810a0c/ivaltinostat-shows-promise-in-phase-1b-trial-for-metastatic-pancreatic-cancer
https://www.medchemexpress.com/cg-200745.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://www.medchemexpress.com/cg-200745.html
https://www.xcessbio.com/products/m33888
https://file.medchemexpress.com/batch_PDF/HY-16138A/Ivaltinostat-formic-DataSheet-MedChemExpress.pdf
https://dcchemicals.com/product_show-ivaltinostat-formic.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ivaltinostat HDACinhibits p53deacetylates Acetylated p53
(Active)

acetylation

p21 (Waf1/Cip1)
upregulates

MDM2upregulates

Apoptosispromotes

Cell Cycle Arrestinduces

Click to download full resolution via product page

Caption: Ivaltinostat-mediated p53 pathway activation.

Apoptosis Pathway
Ivaltinostat is a potent inducer of apoptosis.[1][2][4] This is achieved through the transcriptional

upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In prostate

cancer cells, Ivaltinostat treatment leads to an increase in the sub-G1 population, a hallmark of

apoptosis, and the activation of caspases-3, -8, and -9.[1]
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Caption: Induction of apoptosis by Ivaltinostat.

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing

research. Below are generalized methodologies for key experiments used to characterize the

activity of Ivaltinostat.

Cell Proliferation Assay
Objective: To determine the effect of Ivaltinostat on the growth of cancer cell lines.
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Methodology:

Seed cancer cells (e.g., LNCaP, DU145, PC3, Calu6) in 96-well plates at a predetermined

density and allow them to adhere overnight.[1]

Treat the cells with a range of concentrations of Ivaltinostat (e.g., 0.01 µM to 100 µM) for a

specified duration (e.g., 48 or 72 hours).[1]

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based

assay like PrestoBlue.

Measure the absorbance or fluorescence and normalize the values to untreated control

cells to determine the percentage of growth inhibition.

Calculate the IC50 value, the concentration of Ivaltinostat that inhibits cell growth by 50%.

Histone Acetylation Analysis by Western Blot
Objective: To measure the effect of Ivaltinostat on the acetylation levels of histones.

Methodology:

Culture cancer cells and treat them with Ivaltinostat (e.g., 0-10 µM) for various time points

(e.g., 1 to 24 hours).[1]

Lyse the cells and extract total protein.

Quantify the protein concentration using a BCA or Bradford assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies specific for acetylated histone H3

(Ac-H3) and acetylated histone H4 (Ac-H4).

Use an antibody against total histone H3 or a housekeeping protein like β-actin as a

loading control.
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Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase

(HRP).

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify the band intensities to determine the relative increase in histone acetylation.

Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by Ivaltinostat.

Methodology:

Treat cancer cells with Ivaltinostat (e.g., 1 and 10 µM) for 24 and 48 hours.[1]

Harvest the cells, including any floating cells in the medium.

Wash the cells with cold PBS.

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

Analyze the stained cells using a flow cytometer.

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental and Clinical Development Workflow
The development of Ivaltinostat, from preclinical discovery to clinical application, follows a

structured workflow.
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Caption: Ivaltinostat development workflow.

Conclusion and Future Directions
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Ivaltinostat has demonstrated significant potential as an anticancer agent through its robust

inhibition of HDACs and subsequent modulation of gene expression. Its ability to reactivate

tumor suppressor pathways and induce apoptosis in cancer cells provides a strong rationale for

its clinical development. Current clinical trials are actively exploring its efficacy in combination

with standard-of-care chemotherapies for challenging malignancies such as pancreatic cancer.

[6][7][8][9]

Future research should focus on identifying predictive biomarkers to select patient populations

most likely to respond to Ivaltinostat therapy. A deeper understanding of the complete spectrum

of genes and non-histone proteins regulated by Ivaltinostat will further elucidate its

mechanisms of action and may reveal novel therapeutic combinations. The continued

investigation of Ivaltinostat holds promise for advancing the treatment landscape for various

cancers.
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To cite this document: BenchChem. [Ivaltinostat's Regulation of Gene Expression: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8201730#ivaltinostat-formic-regulation-of-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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